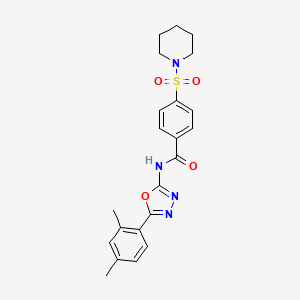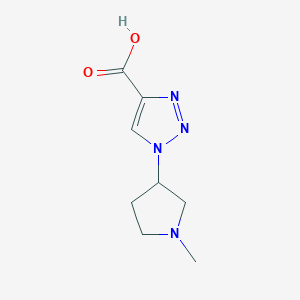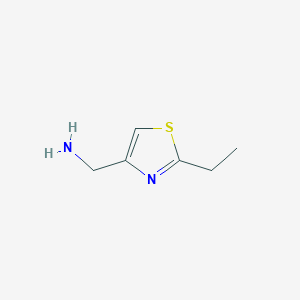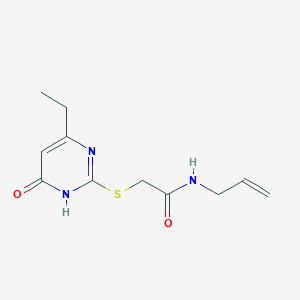
2-(3-Bromo-6-methylpyridin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-6-methylpyridin-2-yl)ethanol is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.078. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Probes for Metal Ions
2-((Naphthalen-6-yl)methylthio)ethanol (HL), a compound related to 2-(3-Bromo-6-methylpyridin-2-yl)ethanol through its pyridine structure, has been synthesized and identified as a highly selective fluorescent sensor for Al(3+) ions within the physiological pH range. This selectivity is not interfered with by various other metal ions or anions, making it a potent tool for detecting Al(3+) bound to cells through fluorescence microscopy. Computational studies using density functional theory (DFT) and time-dependent density functional theory (TDDFT) have supported the experimental findings, highlighting the compound's utility in biological and environmental monitoring applications Banerjee et al., 2012.
Polymerization Processes
Research into the atom transfer radical dispersion polymerization of 4-vinylpyridine (4VP) in an ethanol/water mixture has revealed a two-stage polymerization process. Initially, a diblock copolymer forms, followed by the main polymerization in micelles. This process, utilizing 2-bromoisobutyryl-terminated poly(ethylene glycol) methyl ether, demonstrates the potential for creating stable micelles with functional cores, useful in materials science for drug delivery systems and nanotechnology Wan & Pan, 2007.
Water Oxidation Catalysts
A series of Ru complexes have been synthesized that show promise in water oxidation, a critical reaction for artificial photosynthesis and renewable energy technologies. These complexes, characterized by various spectroscopic techniques and X-ray crystallography, exhibit electronic absorption and redox properties modulated by the electron donor/acceptor ability of the axial ligand. Notably, these complexes can catalyze oxygen evolution in acidic conditions, with significant turnover numbers, indicating their potential in catalysis and energy conversion applications Zong & Thummel, 2005.
Coordination Chemistry and Polymer Formation
The coordination chemistry of compounds like 6-methylpyridine-2-methanol with transition metal salts has been explored, revealing diverse products ranging from hydrogen-bonded helicates to 1-D helical coordination polymers and cubanes. These findings underscore the versatility of pyridine-alcohol ligands in synthesizing complex structures with potential applications in materials science, catalysis, and molecular recognition Telfer et al., 2008.
Synthetic Chemistry and Reaction Mechanisms
Studies on the thermal decomposition of bromo-methyl-triazolopyridines under pressure have provided insights into the formation of pyridylcarbene intermediates and subsequent stabilization products. This research contributes to the understanding of reaction mechanisms in synthetic chemistry, offering pathways to novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science Abarca et al., 2006.
Propiedades
IUPAC Name |
2-(3-bromo-6-methylpyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6-2-3-7(9)8(10-6)4-5-11/h2-3,11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLARCQHIJVJJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(5-Methyl-1,2,3,4-tetraazol-2-yl)adamantanyl]acetyl chloride](/img/structure/B2523036.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2523038.png)
![4-fluorobenzyl 4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2523041.png)

![2-(allylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2523043.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2523047.png)

![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2523049.png)
![ethyl 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B2523050.png)
![1-Ethyl-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2523053.png)

